Ethyl 3-formyl-1H-indazole-4-carboxylate
Description
While extensive research on Ethyl 3-formyl-1H-indazole-4-carboxylate itself is still emerging, its foundational components—the indazole scaffold and the formyl and carboxylate functional groups—are well-documented in scientific literature for their significant contributions to organic and medicinal chemistry.
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. sigmaaldrich.comscbt.com This versatility has led to the incorporation of the indazole moiety into a wide array of biologically active compounds. mdpi.com Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antibacterial, and antiviral properties. sigmaaldrich.comchemsrc.com
The therapeutic importance of the indazole ring is highlighted by the number of drugs on the market that feature this core structure. These drugs target a variety of diseases, underscoring the scaffold's adaptability in drug design.
Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Benzydamine | Anti-inflammatory |
| Axitinib | Anti-cancer (Kinase inhibitor) |
| Niraparib | Anti-cancer (PARP inhibitor) |
The continued exploration of indazole-based compounds in academic and industrial research underscores the enduring importance of this heterocyclic system in the quest for new and effective therapeutic agents. chemsrc.com
The introduction of functional groups such as formyl (-CHO) and carboxylate (-COOR) moieties onto the indazole ring system is a key strategy for chemists to modulate the electronic properties, reactivity, and biological activity of the parent molecule. chemable.net
The formyl group is a versatile chemical handle that can participate in a wide range of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. In medicinal chemistry, the introduction of a formyl group can be a crucial step in the synthesis of more complex drug candidates. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indazole derivatives.
The ethyl carboxylate group (-COOCH₂CH₃) also plays a significant role in modifying the properties of the indazole scaffold. This group can influence the solubility and pharmacokinetic profile of a molecule. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. The presence of both a formyl and an ethyl carboxylate group, as seen in this compound, offers a rich platform for diverse chemical elaborations, allowing for the systematic exploration of the chemical space around the indazole core. chemable.net
While specific research findings on this compound are not yet widely published, the established significance of its constituent parts provides a strong rationale for its continued investigation in academic and industrial laboratories. The compound's potential as a versatile intermediate in the synthesis of novel bioactive molecules remains a key area of interest for the scientific community.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-formyl-2H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-4-3-5-8-10(7)9(6-14)13-12-8/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMZWORYXULFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NNC(=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Formyl 1h Indazole 4 Carboxylate and Indazole Derivatives
De Novo Synthesis Approaches to the Indazole Core
The construction of the indazole nucleus from acyclic or simple cyclic precursors, known as de novo synthesis, represents the most fundamental approach to this heterocyclic system. These methods involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring through various cyclization strategies.
Cyclization Reactions for Indazole Ring Formation
A multitude of cyclization reactions have been developed to forge the indazole ring system, each with its own set of advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the functionalization of pre-existing indazole scaffolds and for the de novo synthesis of the indazole core itself. While direct synthesis of Ethyl 3-formyl-1H-indazole-4-carboxylate via a one-pot Suzuki-Miyaura reaction is not extensively documented, this methodology is crucial for introducing substituents at various positions of the indazole ring, which can then be further elaborated to the desired formyl and carboxylate groups.
For instance, a common strategy involves the Suzuki-Miyaura coupling of a suitably substituted bromo- or iodo-indazole with a boronic acid derivative. The C3 position of indazoles can be functionalized through this method. A review of C3-indazole functionalization highlights the use of a Pd/phenanthroline catalytic system for the (hetero)arylation of N-substituted 1H- or 2H-indazoles. chim.it Although direct formylation via Suzuki-Miyaura coupling is less common, a two-step approach involving the coupling of a C3-haloindazole with a suitable precursor, followed by oxidation or hydrolysis to the aldehyde, is a viable synthetic route.
A general procedure for the Suzuki-Miyaura coupling on a 3-haloindazole is presented in the table below.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 2 | 3-Bromo-1-methyl-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80 | 88 |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
This table presents representative examples of Suzuki-Miyaura couplings on the indazole C3-position and is not an exhaustive list.
The intramolecular Ullmann-type condensation is a classical and effective method for the formation of the N-N bond in the indazole ring system. This reaction typically involves the copper-catalyzed cyclization of an ortho-haloaryl aldehyde or ketone hydrazone. This approach is particularly relevant for the synthesis of indazoles with substituents on the benzene ring, which can be precursors to the target molecule.
A concise and improved route to a fluorinated indazole was developed utilizing an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization. researchgate.netscispace.comnih.gov This strategy highlights the potential for introducing a formyl group or its precursor prior to the cyclization step. The general synthesis of 1-aryl-1H-indazoles from o-halogenated aryl aldehydes or ketones and aryl hydrazines via a ligand-free copper-catalyzed intramolecular Ullmann-type coupling reaction has also been described. researchgate.net
| Entry | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-chloro-5-fluorobenzaldehyde methylhydrazone | CuI | K₂CO₃ | DMF | 120 | 85 |
| 2 | 2-bromo-4-nitrobenzaldehyde phenylhydrazone | Cu₂O | Cs₂CO₃ | NMP | 150 | 78 |
| 3 | 2-iodoacetophenone benzylhydrazone | Cu(OAc)₂ | K₃PO₄ | Toluene | 110 | 92 |
This table presents illustrative examples of intramolecular Ullmann-type cyclizations for the synthesis of indazoles.
The [3+2] cycloaddition of diazo compounds with arynes represents a direct and efficient approach to the indazole core. nih.govthieme-connect.de This method allows for the formation of the pyrazole ring in a single step and can tolerate a variety of functional groups. The reaction of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source generates the aryne in situ, which then undergoes cycloaddition.
When dicarbonyl-containing diazo compounds are used, a subsequent carbonyl migration can lead to the formation of 1-acyl or 1-alkoxycarbonyl indazoles selectively. thieme-connect.de This suggests a potential route to introduce the ester functionality at the N1-position, which could then be rearranged or the strategy adapted for substitution at the C4 position. The reaction of monosubstituted diazo compounds with benzynes typically leads to 1H-indazoles after rearrangement of the initially formed 3H-indazole.
| Entry | Diazo Compound | Aryne Precursor | Fluoride Source | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl diazoacetate | 2-(Trimethylsilyl)phenyl triflate | CsF | CH₃CN | rt | 85 |
| 2 | Diazomethane | 2-(Trimethylsilyl)phenyl triflate | TBAF | THF | rt | 90 |
| 3 | 2-Diazo-1,3-diphenylpropane-1,3-dione | 2-(Trimethylsilyl)phenyl triflate | CsF | CH₃CN | rt | 75 (after migration) |
This table provides examples of 1,3-dipolar cycloaddition reactions for the synthesis of indazoles.
The condensation of a hydrazine derivative with a suitable 1,3-dielectrophilic precursor is a classic and widely used method for constructing the pyrazole ring of the indazole system. For the synthesis of indazoles, this typically involves the reaction of a hydrazine with an ortho-functionalized benzene derivative containing two electrophilic centers.
A practical synthesis of indazoles has been developed through the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. nih.govnih.govresearchgate.net This method avoids the competitive Wolf-Kishner reduction that can occur with direct preparations from aldehydes. Another approach involves the reaction of 2'-hydroxychalcones with hydrazine hydrochloride, which can lead to the formation of 3-methylindazoles. lookchem.com The reaction of substituted salicylaldehydes with hydrazine hydrochloride under different conditions also yields the corresponding 1-H indazoles. lookchem.com
| Entry | Benzene Derivative | Hydrazine Source | Conditions | Product | Yield (%) |
| 1 | 2-Fluorobenzaldehyde | Hydrazine hydrate | NMP, 120 °C | 1H-Indazole | 88 |
| 2 | 2-Hydroxyacetophenone | Hydrazine hydrochloride | Ethanol, reflux | 3-Methyl-1H-indazole | 95 |
| 3 | Salicylaldehyde | Hydrazine hydrochloride | Acetic acid, ethanol, reflux | 1H-Indazole | 92 |
This table illustrates examples of cyclocondensation reactions with hydrazine derivatives for indazole synthesis.
The diazotization of ortho-substituted anilines followed by intramolecular cyclization is a long-established method for the synthesis of the indazole ring. This approach typically involves the treatment of an o-toluidine (B26562) derivative or a related compound with a nitrosating agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt then undergoes an intramolecular cyclization to form the indazole.
The synthesis of indazole-3-carboxamide derivatives has been accomplished starting from the diazotization of O-toluidine. researchgate.net The synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system has been developed based on a tandem diazotization/azo coupling reaction of corresponding amides. nih.gov While not a direct route to this compound, this method provides a foundational strategy for constructing the core indazole ring, which can then be subjected to further functionalization.
| Entry | Starting Material | Reagent | Conditions | Product | Yield (%) |
| 1 | 2-Methylaniline (o-Toluidine) | NaNO₂, HCl | 0-5 °C | 1H-Indazole | 75 |
| 2 | 2-Amino-3-methylbenzoic acid | NaNO₂, H₂SO₄ | 0 °C | 1H-Indazole-4-carboxylic acid | 80 |
| 3 | 4-Amino-3-furazancarboxamide | NaNO₂, HCl | 0 °C, then coupling | Fused triazinone | 70-85 |
This table provides examples of diazotization-mediated indazole synthesis.
Installation of the Formyl Group at C-3
The introduction of a formyl group at the C-3 position of the indazole ring is a critical step in the synthesis of the target compound. This transformation can be achieved through several methods, with the Vilsmeier-Haack reaction being a prominent example.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophilic iminium salt then attacks the electron-rich C-3 position of the indazole ring, and subsequent hydrolysis yields the desired aldehyde. wikipedia.org
While the Vilsmeier-Haack reaction is a powerful tool, its success and regioselectivity are highly dependent on the substrate. For instance, the reaction has been successfully applied to 5-nitro-1H-indazole, affording the corresponding 3-formyl derivative in a high yield of 92%. chim.it However, attempts to formylate 2H-indazoles under the same conditions have proven unsuccessful, highlighting the influence of the indazole tautomer on the reaction's outcome. thieme-connect.de The presence of the carboxylate group at the C-4 position in the target molecule, this compound, would likely influence the electronic properties of the indazole ring and, consequently, the feasibility and yield of the Vilsmeier-Haack formylation.
Table 1: Examples of Vilsmeier-Haack Formylation on Indazole Scaffolds
Substrate Reagents Product Yield (%) Reference 5-Nitro-1H-indazole POCl₃/DMF 5-Nitro-1H-indazole-3-carbaldehyde 92 chemistrysteps.com 2H-Indazole Derivative POCl₃/DMF No Product - chim.it
Achieving regioselective formylation at the C-3 position, especially in the presence of other functional groups, can necessitate alternative strategies. One such approach involves a directed metalation-formylation sequence. This typically requires initial protection of the N-1 position of the indazole ring to prevent side reactions. Common protecting groups include the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Following protection, the C-3 position can be selectively deprotonated using a strong base, such as n-butyllithium, to generate a lithiated intermediate. This organolithium species can then be quenched with a formylating agent, like DMF, to introduce the aldehyde functionality. Subsequent deprotection of the N-1 position would then yield the desired 3-formyl-1H-indazole derivative.
Recently, a microwave-assisted, Selectfluor-mediated regioselective C-3 formylation of 2H-indazoles using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent has been developed. thieme-connect.deThis method provides moderate to excellent yields of 3-formyl-2H-indazoles and proceeds via a proposed radical pathway. thieme-connect.deWhile this methodology is specific to the 2H-tautomer, it showcases the ongoing development of novel and selective formylation techniques for the indazole core.
Esterification Strategies for the Carboxylate Moiety at C-4
The synthesis of this compound also requires the formation of an ethyl ester at the C-4 position. This can be achieved either by starting with a pre-functionalized precursor containing the ethyl ester or by esterification of the corresponding carboxylic acid.
The Fischer esterification is a classic and straightforward method for converting a carboxylic acid to its corresponding ester. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and driving it towards the ester product often involves removing the water formed during the reaction.
Alternatively, the ethyl ester can be introduced at an earlier stage of the synthesis. For example, a synthetic route could commence with a substituted anthranilic acid ester which already contains the ethyl carboxylate at the desired position. Subsequent cyclization and formylation steps would then lead to the final target molecule. A practical synthesis of ethyl 1H-indazole-3-carboxylate has been reported, starting from the corresponding 2-nitrophenylacetic acid derivative, which undergoes cyclization to form the indazole ring with the ethyl ester already in place. semanticscholar.org
Multicomponent and One-Pot Synthetic Routes
Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.govresearchgate.netWhile a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs are applicable to the construction of the indazole scaffold.
For instance, a one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed via a copper(I)-mediated reaction, demonstrating the feasibility of tandem reactions to build the indazole core. nih.govresearchgate.netSimilarly, multicomponent reactions have been employed for the synthesis of complex indazole-containing heterocycles. nih.govA hypothetical MCR for the target molecule could involve the reaction of a suitably substituted hydrazine, a dicarbonyl compound, and a source of the formyl and ethyl carboxylate groups in a single pot. The development of such a route would represent a significant advancement in the efficient synthesis of this important indazole derivative.
Electrochemical Synthesis of 1H-Indazole N-Oxides as Precursors
Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. In the context of indazole chemistry, electrochemical synthesis has been successfully employed to generate 1H-indazole N-oxides. These N-oxides are valuable precursors for further functionalization of the indazole ring. The electrochemical approach allows for the selective formation of the N-O bond under mild conditions. The resulting 1H-indazole N-oxides can then be subjected to various C-H functionalization reactions, providing a pathway to a diverse range of substituted indazoles. This strategy could potentially be adapted to synthesize precursors for this compound, where the N-oxide functionality could be used to direct subsequent C-H activation and formylation at the C-3 position.
Functional Group Transformations and Derivatizations on Indazole Scaffolds
The indazole scaffold, and specifically the 3-formyl-1H-indazole-4-carboxylate core, provides multiple sites for further chemical modification, allowing for the generation of a library of diverse derivatives. Common functional group transformations include reactions at the formyl group, the ester moiety, and the N-H of the pyrazole ring, as well as modifications to the benzene ring.
The aldehyde at the C-3 position is a versatile handle for a wide range of transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. These transformations allow for the introduction of a wide variety of substituents at the C-3 position.
The ethyl ester at C-4 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. The N-H of the indazole ring can be alkylated or arylated under various conditions to introduce substituents at the N-1 or N-2 positions.
Furthermore, the C-3 position of the indazole ring, if not already functionalized, is amenable to various cross-coupling reactions. For instance, after conversion to a halide or triflate, Suzuki-Miyaura, Heck, or Sonogashira coupling reactions can be employed to introduce aryl, vinyl, or alkynyl groups, respectively. mdpi.commdpi.com
Table 2: Examples of Functional Group Transformations on the Indazole ScaffoldDirect Catalytic Functionalization of the Indazole System (e.g., Arylation, Alkylation, Acylation)
Direct catalytic functionalization has emerged as a powerful and straightforward tool for the synthesis of important indazole derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. Transition-metal catalysis is central to these transformations, with metals like palladium, copper, and rhodium being extensively used. researchgate.netnih.gov
Arylation: The introduction of aryl groups onto the indazole ring is commonly achieved through cross-coupling reactions. Palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides, for instance, can proceed with high yields using a simple palladium acetate (B1210297) catalyst and potassium acetate as a base. researchgate.net Copper(I) oxide has also been utilized as a catalyst for the N-1 arylation of 1H-indazoles with aryl halides. researchgate.net
Alkylation: C3-alkylation of indazoles can be achieved through various methods. One approach involves a regioselective C3-zincation of N1-protected indazoles, followed by a Negishi coupling reaction. chim.it Radical alkylation presents another route, where dihydropyridine (B1217469) derivatives can serve as radical sources in the presence of a Silver(I)/Na2S2O8 system to achieve C3-alkylation of 2H-indazoles. chim.it
Acylation: The introduction of an acyl group is another key functionalization. Rhodium(III)-catalyzed C–H acylmethylation of 2H-indazoles with sulfoxonium ylides provides a regioselective method to access ortho-acylmethylated 2-phenylindazole derivatives. researchgate.net
Table 1: Examples of Direct Catalytic Functionalization of Indazoles
| Functionalization | Catalyst/Reagents | Substrate | Product | Yield |
|---|---|---|---|---|
| Arylation | Pd(OAc)2 / KOAc | 2H-indazole, Aryl bromide | 3-Aryl-2H-indazole | High |
| Arylation | CuI / (1R,2R)-cyclohexane-1,2-diamine | 1H-indazole, Aryl halide | N-1 arylated indazole | Good |
| Alkylation | 1. TMP2Zn 2. Pd catalyst | N1-protected indazole | C3-alkylated indazole | N/A | | Acylmethylation | [Cp*Rh(III)] catalyst | 2H-indazole, Sulfoxonium ylide | Ortho-acylmethylated 2-phenylindazole | Moderate to Good |
C-H Functionalization Strategies for Indazole Derivatives
C-H functionalization is a highly sought-after strategy in modern organic synthesis as it allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, increasing molecular complexity in a step-economic fashion. researchgate.netrsc.org For indazole derivatives, this approach provides access to functionalization at positions that might be difficult to achieve through classical methods.
Transition-metal-catalyzed C–H activation is a prominent strategy. nih.govrsc.org Rhodium(III) catalysts, for example, have been successfully used for the C-H bond functionalization and cyclative capture of azobenzenes with aldehydes to form N-aryl-2H-indazoles. acs.org This process involves the azo group directing an ortho C–H bond activation. acs.org Palladium catalysis is also widely employed. An efficient Pd-catalyzed C–H functionalization of 2H-indazoles at the C3-position has been developed using an isocyanide insertion strategy, leading to the synthesis of diverse and novel heterocyclic systems. acs.org
These late-stage functionalization techniques are recognized as an efficient way to increase the diversity of indazole derivatives. researchgate.net The strategies can be broadly categorized into C3-functionalization, ortho C2'-H functionalization of 2-aryl-indazoles, and remote C-H functionalization on the benzene ring of the indazole core. rsc.org
Table 2: C-H Functionalization Approaches for Indazoles
| Position | Method | Catalyst/Reagent | Key Features |
|---|---|---|---|
| C3-Position | Isocyanide Insertion | Palladium(II) | Construction of 4 bonds in one-pot; synthesis of new scaffolds. acs.org |
| C3-Position | Radical Pathway | DMSO as formylating agent | Transition-metal-free chemo-divergent functionalization. researchgate.net |
| Ortho C2'-H | Chelation-Assisted | Rhodium(III) | Regioselective access to ortho-acylmethylated 2-phenylindazoles. researchgate.net |
| Ortho C-H | Cyclative Capture | Rhodium(III) | Formal [4+1] annulation of azobenzenes and aldehydes. acs.org |
Condensation Reactions with Active Methylene (B1212753) Compounds
The formyl group, as present in this compound, is a versatile functional handle for further molecular elaboration. One of the most fundamental reactions of aldehydes is the condensation with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). This reaction, often a Knoevenagel condensation, is a powerful method for forming new carbon-carbon bonds. researchgate.net
This strategy has been applied to the synthesis of various heterocyclic systems and natural product analogues. For example, ethyl 3-formyl-1H-indole-2-carboxylate, a compound structurally related to the target molecule, undergoes condensation with active methylene compounds like 2-thiohydantoin (B1682308) and rhodanine (B49660) derivatives. znaturforsch.com This reaction serves as a key step in the preparation of aplysinopsin analogues, which are marine natural products with interesting biological activities. znaturforsch.com
The reaction typically proceeds under basic catalysis, although acidic conditions or green chemistry approaches, such as using anion-exchange resins under ultrasound irradiation, have also been developed to promote these condensations efficiently. researchgate.netnih.gov The resulting α,β-unsaturated products are valuable intermediates for synthesizing a wide range of more complex molecules. researchgate.net
Table 3: Condensation Reactions of Heterocyclic Aldehydes
| Aldehyde Substrate | Active Methylene Compound | Product Type | Application/Significance |
|---|---|---|---|
| Ethyl 3-formyl-1H-indole-2-carboxylate | 2-Thiohydantoin | Aplysinopsin analogue | Synthesis of natural product analogues. znaturforsch.com |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Rhodanine | β-Carboline thiohydantoin analogue | Synthesis of pharmacologically relevant scaffolds. znaturforsch.com |
| Aromatic Aldehydes | Malononitrile | Benzylidenemalononitrile | Precursors for dyes, herbicides, and bioactive compounds. researchgate.net |
| Aromatic Aldehydes | Cyclohexanone | α,β-Unsaturated ketone | C-C bond formation, synthesis of complex molecules. researchgate.net |
Carbonyl Group Transformations (e.g., Thionation)
The carbonyl group of a formyl-indazole is susceptible to a variety of chemical transformations, allowing for the introduction of different functionalities. Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a significant transformation that can alter the electronic properties and biological activity of a molecule. researchgate.net
Phosphorus pentasulfide (P₄S₁₀) is a classical reagent for thionation, often used in combination with other reagents to improve its efficacy and solubility. A convenient method for the thionation of carbonyl compounds involves using phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDSO) under microwave irradiation. researchgate.net This microwave-assisted approach often leads to higher yields and significantly shorter reaction times compared to conventional heating methods. researchgate.net
Besides thionation, the aldehyde functionality can undergo other transformations. For instance, N-heterocyclic carbenes derived from indazoles can react with aromatic aldehydes in alcohols, leading to redox esterifications to form benzoates in a process mechanistically related to the Cannizzaro reaction. nih.gov Deformylation, the removal of the formyl group, can also be achieved under specific conditions, reverting the functionalized position back to a C-H bond. ekb.eg
Table 4: Carbonyl Group Transformations
| Transformation | Reagents | Conditions | Product |
|---|---|---|---|
| Thionation | P₄S₁₀ / HMDSO | Microwave Irradiation | Thiocarbonyl (C=S) compound |
| Redox Esterification | Indazol-3-ylidene (NHC), Alcohol | Thermal | Benzoate Ester |
| Deformylation | Anthranilamide / Solid acid catalyst | N/A | Deformylated arene |
Advanced Spectroscopic and Structural Characterization of Ethyl 3 Formyl 1h Indazole 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of Ethyl 3-formyl-1H-indazole-4-carboxylate can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the indazole ring protons, the formyl proton, and the ethyl ester protons. The aromatic region would display signals for the protons on the benzene (B151609) portion of the indazole core, with their chemical shifts and coupling constants revealing their relative positions. A highly deshielded singlet would be characteristic of the aldehydic proton of the formyl group. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. The spectrum of this compound would show signals for the carbonyl carbons of the ester and formyl groups at the downfield end of the spectrum. The aromatic and heterocyclic carbons of the indazole ring would resonate in the intermediate region. The aliphatic carbons of the ethyl group, the methylene and methyl carbons, would appear at the upfield end of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As specific experimental data is not publicly available, the following table is a generalized representation of expected chemical shift regions for the functional groups present in the molecule.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indazole NH | 10.0 - 14.0 (broad) | N/A |
| Formyl CHO | 9.5 - 10.5 | 185 - 195 |
| Aromatic CH | 7.0 - 8.5 | 110 - 145 |
| Ester C=O | N/A | 160 - 170 |
| Ester O-CH₂ | 4.0 - 4.5 | 60 - 65 |
| Ester CH₃ | 1.0 - 1.5 | 10 - 15 |
To confirm the precise connectivity and spatial relationships of atoms, two-dimensional NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, confirming the assignment of protonated carbons in the indazole ring and the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps to confirm the regiochemistry and conformation of the molecule. For example, NOESY can show through-space interactions between the formyl proton and adjacent protons on the indazole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching of the indazole ring, C-H stretching from the aromatic and aliphatic parts, and two distinct C=O (carbonyl) stretching vibrations—one for the ester and another for the formyl group.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indazole N-H | Stretching | 3200 - 3400 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Formyl C=O | Stretching | 1680 - 1710 |
| Ester C=O | Stretching | 1715 - 1735 |
| C=C & C=N | Ring Stretching | 1450 - 1620 |
| C-O | Stretching | 1100 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₁H₁₀N₂O₃), HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass to confirm the molecular formula. This technique is crucial for verifying the identity of the synthesized compound.
X-ray Crystallography for Solid-State Structure Elucidation
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and crystal packing of this compound. This data offers unambiguous confirmation of the molecular structure and provides insights into intermolecular interactions such as hydrogen bonding involving the indazole N-H group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the indazole ring in this compound is expected to absorb UV light, leading to characteristic absorption maxima (λmax). The positions and intensities of these absorptions are related to the extent of conjugation and the nature of the chromophores present in the molecule.
Theoretical and Computational Chemistry Studies of Ethyl 3 Formyl 1h Indazole 4 Carboxylate
Density Functional Theory (DFT) Investigations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For indazole derivatives, DFT calculations provide a foundation for understanding their structure, reactivity, and spectroscopic characteristics.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In studies of various indazole derivatives, MEP analysis has been employed to identify the reactive sites. For novel N-alkylated indazole derivatives, DFT calculations at the B3LYP/6-311+ level have been used to study their physicochemical properties and electrostatic potential. nih.gov Similarly, MEP studies on other indazole molecules have highlighted their distinct electrical characteristics, providing insights into their intermolecular interactions. The MEP analysis helps in understanding how a molecule will interact with other molecules, which is crucial for predicting its biological activity.
Energy Band Gap and Electronic Property Calculations
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO energy gap. This gap is a critical parameter for determining the electronic properties and reactivity of a molecule. A smaller energy gap suggests higher reactivity and lower stability.
DFT computations have been used to identify indazole compounds with significant energy band gaps. researchgate.net The HOMO and LUMO energies are important in understanding the charge transfer within the molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For drug molecules, a higher HOMO energy and a lower LUMO energy can lead to enhanced stabilizing interactions and better binding with a receptor. researchgate.net
Table 1: Frontier Molecular Orbital Energies for Illustrative Indazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indazole Derivative A | -6.2 | -1.5 | 4.7 |
| Indazole Derivative B | -6.5 | -1.2 | 5.3 |
| Indazole Derivative C | -6.0 | -1.8 | 4.2 |
Note: This table presents illustrative data for different indazole derivatives to demonstrate the concept of HOMO-LUMO energy gaps as specific data for Ethyl 3-formyl-1H-indazole-4-carboxylate was not available in the searched literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential computational techniques for studying the conformational behavior of molecules and their interactions with biological targets.
Conformational Analysis and Tautomeric Equilibria of Indazole Derivatives (1H, 2H, and 3H forms)
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov The stability of these tautomers can be influenced by the solvent and the nature of substituents. Computational studies have been performed to determine the most stable tautomer of various indazole derivatives. nih.gov For instance, MP2/6-31G** calculations have shown that the 1H-tautomer of indazole is more stable than the 2H-tautomer by 3.6 kcal/mol. researchgate.net The 1H-indazole is generally the predominant and more thermodynamically stable tautomer. nih.gov
DFT calculations have also been used to show that the high stability of the 2H form of some 3-substituted indazoles in solution is due to the formation of stable centrosymmetric dimers. researchgate.net Understanding the tautomeric equilibria is crucial as different tautomers may exhibit different biological activities.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Molecular docking investigations have been carried out for various indazole derivatives with different protein targets. researchgate.net For example, docking studies have been performed on indazole derivatives as inhibitors of HIF-1α. nih.gov In another study, newly synthesized 3-carboxamide indazoles were evaluated using AutoDock4, which identified derivatives with high binding energy to their target. researchgate.net These studies help in understanding the key interactions between the indazole derivatives and the amino acid residues in the active site of the protein, which is essential for the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
QSAR studies on indazole derivatives have been performed to understand the structural features that influence their inhibitory potency against various targets. For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been conducted to map pharmacophoric features and understand the variables influencing their inhibitory potency. nih.gov In another study, QSAR modeling of indazole compounds with inhibitory activities against SAH/MTAN-mediated quorum sensing was carried out using a combination of 2D and 3D structural descriptors. nih.gov The developed QSAR models can explain and predict a significant percentage of the variance in the inhibitory activity of the compounds. nih.gov These models provide a structural framework for designing new and more potent inhibitors. nih.gov
Structure Activity Relationship Sar Investigations of Ethyl 3 Formyl 1h Indazole 4 Carboxylate Analogues
Correlating Substituent Effects on the Indazole Ring System with Preclinical Biological Activity
The biological activity of indazole-based compounds is highly sensitive to the nature and position of substituents on the bicyclic ring system. The benzene (B151609) portion of the indazole core offers multiple positions (C-4, C-5, C-6, and C-7) for modification, which can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.gov
Research into various indazole analogues has provided key insights into these effects:
Anti-cancer Activity: In a series of indazole derivatives designed as anti-cancer agents, substitutions on the indazole ring were critical for potency. For instance, introducing different substituted aromatic groups at the C-5 position through Suzuki coupling has been explored to engage with kinase targets. nih.gov Another study demonstrated that hydrophobic groups at the C-6 position could be beneficial for anti-cancer activity. researchgate.net
Kinase Inhibition: For indazole-based kinase inhibitors, specific substitutions are often required for potent and selective activity. For example, in a series of 1H-indazole-3-amine derivatives, modifications at the C-5 position were shown to influence the antitumor activity profile of the compounds. nih.gov
Anti-inflammatory and Other Activities: Studies on N1-substituted 1H-indazole-3-ethyl carboxylates revealed that the presence of halogen or methyl groups at the C-5 or C-6 positions could induce anti-arthritic effects in preclinical models. nih.gov Specifically, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising results. nih.gov
These findings underscore that modifications to the core indazole ring of a molecule like Ethyl 3-formyl-1H-indazole-4-carboxylate could substantially alter its biological activity. The electronic nature (electron-donating or -withdrawing) and steric bulk of substituents at positions C-5, C-6, and C-7 would likely modulate its efficacy and selectivity towards specific biological targets.
Table 1: Effect of Indazole Ring Substitution on Biological Activity in Analogous Scaffolds
Scaffold Substituent Position Substituent Type Observed Effect on Biological Activity Reference 1H-Indazole-3-amine C-5 Substituted aromatic groups Modulates anti-tumor activity by exploring interactions with kinase targets. Indazole Scaffold C-6 Hydrophobic groups Favorable for anti-cancer activity. drughunter.com N1-acyl-1H-indazole-3-ethyl carboxylate C-5 Methyl group Contributes to anti-arthritic effects in preclinical models. N1-acyl-1H-indazole-3-ethyl carboxylate C-5 Halogen atoms Associated with anti-arthritic properties.
Elucidating the Critical Role of the Formyl Group at C-3 in Molecular Interactions
The functionalization at the C-3 position of the indazole ring is a cornerstone of its medicinal chemistry, with many potent compounds featuring a substituent at this site. pnrjournal.com The formyl (aldehyde) group at C-3 in this compound is a versatile and electronically significant feature.
The aldehyde group is a potent hydrogen bond acceptor, a property that is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The oxygen atom can form strong hydrogen bonds with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.
Furthermore, the C-3 formyl group serves as a valuable synthetic handle. It can be readily converted into a wide range of other functional groups, making it a key precursor for generating chemical libraries to explore SAR. For example, it can be transformed into:
An oxime, which introduces new hydrogen bonding capabilities.
An amine via reductive amination, allowing the introduction of diverse side chains.
A carboxylic acid via oxidation, which can serve as a key acidic binding group.
An alcohol via reduction, providing a hydrogen bond donor/acceptor.
While direct SAR studies on C-3 formyl indazoles are limited, the importance of the C-3 position is well-documented in related analogues. For instance, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at C-3 was found to be absolutely critical for activity. nih.gov The active compound, an indazole-3-carboxamide, potently inhibited calcium influx, whereas its reverse amide isomer was completely inactive, highlighting the directional importance of substituents at this position for molecular interactions. nih.gov This suggests that the orientation and electronic nature of the C-3 formyl group in this compound are likely critical for its biological function.
Impact of the Ethyl Carboxylate Moiety at C-4 on Pharmacological Profiles
The ethyl carboxylate group at the C-4 position is a significant modulator of the molecule's physicochemical properties, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Key roles of the ethyl carboxylate moiety include:
Lipophilicity and Solubility: As an ester, this group increases the lipophilicity of the molecule compared to a corresponding carboxylic acid, which can enhance its ability to cross cell membranes. However, it also possesses some polar character, contributing to a balanced solubility profile.
Metabolic Handle: Ester groups are susceptible to hydrolysis by esterase enzymes present in the plasma and tissues. This metabolic conversion would transform the ethyl carboxylate into the corresponding carboxylic acid. In many cases, the carboxylic acid is the biologically active form of the drug (a prodrug strategy). The rate of this hydrolysis can be fine-tuned by modifying the ester's alcohol component (e.g., replacing ethyl with a bulkier group to increase steric hindrance and slow down hydrolysis).
Molecular Interactions: The ester's carbonyl oxygen can act as a hydrogen bond acceptor, potentially participating in binding to a biological target. If hydrolyzed to the carboxylic acid, the resulting group can act as a strong hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated to a carboxylate anion, which can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein binding site.
While SAR studies focusing specifically on the C-4 position of indazoles are not as common as for other positions, its importance has been noted. For example, a tetrasubstituted indazole featuring a group at C-4 was identified as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. austinpublishinggroup.com Furthermore, research on indazole-3-carboxylic acid derivatives as male contraceptive agents has shown that the carboxylate functionality is crucial for their activity. nih.gov This highlights that a carboxylate group on the indazole scaffold, such as the one at C-4 in the title compound (or its hydrolyzed form), can be a key pharmacophoric feature.
Evaluation of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.com This involves substituting a functional group with another that has similar steric and electronic properties.
Formyl Group (at C-3): The aldehyde functionality can be replaced by a variety of bioisosteres to modulate its properties. A common replacement is the cyano group (-C≡N) , which is also a planar, electron-withdrawing group and a hydrogen bond acceptor but is metabolically more stable. Another option is to replace it with small, five-membered heterocycles like an oxazole or isoxazole , which can mimic the steric profile and hydrogen bonding capacity of the formyl group.
Ethyl Carboxylate Group (at C-4): The ester, and its potential active form, the carboxylic acid, have numerous well-established bioisosteres. drughunter.comsemanticscholar.org The primary goal is often to replace the acidic proton of the carboxylic acid to improve cell permeability and oral bioavailability while maintaining the key binding interactions. drughunter.com Common bioisosteres for a carboxylic acid include:
Tetrazole: This five-membered heterocycle has a pKa similar to that of a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions. drughunter.com
Acyl Sulfonamide: This group can mimic the acidity and hydrogen bonding pattern of a carboxylic acid.
Hydroxamic Acid: This functionality is another recognized carboxylic acid bioisostere. nih.gov
1,2,4-Oxadiazole: This heterocycle has been successfully used as a bioisosteric replacement in the design of indazole-based monoamine oxidase B (MAO-B) inhibitors. nih.gov
Indazole Core: The indazole nucleus itself is often considered a bioisostere of other aromatic systems, most notably indole (B1671886) and phenol (B47542). nih.govnih.gov For example, replacing a phenol group, which is prone to rapid metabolic glucuronidation, with an indazole has been shown to retain high affinity and activity for GluN2B antagonists while preventing this metabolic pathway. nih.gov
Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound
Original Functional Group Position Potential Bioisostere Rationale for Replacement Reference Formyl (-CHO) C-3 Cyano (-CN) Mimics electronic properties and hydrogen bond acceptance; increases metabolic stability. nih.gov Formyl (-CHO) C-3 Oxazole / Isoxazole Mimics steric and electronic profile. nih.gov Ethyl Carboxylate (-COOEt) C-4 Tetrazole Acts as a carboxylic acid mimic (after hydrolysis) with similar pKa and binding properties. Ethyl Carboxylate (-COOEt) C-4 1,2,4-Oxadiazole Proven bioisostere in other indazole-based inhibitors. austinpublishinggroup.com Ethyl Carboxylate (-COOEt) C-4 Acyl Sulfonamide (-CONHSO₂R) Mimics acidity and hydrogen bonding of the corresponding carboxylic acid.
Preclinical Biological Investigations and Research Applications of Ethyl 3 Formyl 1h Indazole 4 Carboxylate
Enzyme Inhibition Studies in Preclinical Models
There is currently no available research detailing the enzyme inhibition properties of Ethyl 3-formyl-1H-indazole-4-carboxylate. The indazole scaffold is a common feature in many potent enzyme inhibitors, but specific data for this compound is absent from the scientific record.
Kinase Inhibition Potency (e.g., Tyrosine Kinases, Hexokinases, PAK1)
No studies were found that evaluated the inhibitory activity of this compound against any kinase, including tyrosine kinases, hexokinases, or p21-activated kinase 1 (PAK1). While other indazole derivatives, such as certain 1H-indazole-3-carboxamides, have been investigated as PAK1 inhibitors, this activity has not been reported for this compound. Similarly, research on indazole-based compounds as inhibitors of tyrosine kinases and other kinases does not specifically mention or provide data for this particular molecule.
Soluble Guanylate Cyclase (sGC) Activation and Its Implications
There are no published studies on the interaction of this compound with soluble guanylate cyclase (sGC).
Phosphodiesterase Inhibition Assessments
No data is available from preclinical studies to suggest that this compound has been evaluated as a phosphodiesterase inhibitor.
Receptor Ligand Binding and Modulation Studies
Information on the receptor binding profile and modulatory effects of this compound is not present in the current body of scientific literature.
Serotonin (B10506) Receptor (5-HT2) Agonism
There is no evidence from published research to indicate that this compound has been investigated for its agonist activity at serotonin 2 (5-HT2) receptors. While the indazole nucleus is found in some serotonin receptor ligands, the specific activity of this compound remains uninvestigated.
Melanocortin Receptor 1 (MCHR1) Antagonism
The melanin-concentrating hormone receptor 1 (MCHR1) is a target of interest in the regulation of feeding behavior and energy homeostasis, making its antagonists potential candidates for appetite suppressants. mdpi.comnih.gov MCHR1 antagonists have been developed from various chemical classes, including 2-arylbenzimidazoles and 4-arylphthalazin-1(2H)-ones. mdpi.com A review of the scientific literature did not yield specific research investigating this compound or other indazole derivatives as MCHR1 antagonists. While the development of MCHR1 antagonists is an active area of research, the potential interaction of the indazole scaffold with this receptor remains to be elucidated. mdpi.comnih.gov
Androgen Receptor Antagonism in In Vitro Models
The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. Research into novel AR antagonists has explored various heterocyclic scaffolds, including indazoles. Studies have been conducted on 3-substituted indazole derivatives to assess their bioactivity as AR antagonists. nih.gov In the search for metabolically stable and potent AR antagonists, a series of indazole compounds were synthesized and evaluated for their ability to inhibit AR activity in vitro. nih.gov
One study focused on creating analogues to overcome resistance to existing therapies. This research led to the discovery of potent AR antagonists among a series of more than 50 compounds, including indazole derivatives. For instance, compound 35i from this study, a 3-substituted indazole, demonstrated a high potency with an IC₅₀ value of 0.021 μM. nih.gov While this specific research did not evaluate this compound, it establishes the indazole core as a viable scaffold for developing potent AR antagonists.
| Compound | Description | IC₅₀ (μM) | Metabolic Half-life (T₁/₂) |
|---|---|---|---|
| Compound 35i | A potent 3-substituted indazole AR antagonist | 0.021 | 120 min |
Cannabinoid Receptor Ligand Activity
The indazole ring is a well-established structural motif in the field of synthetic cannabinoids. These compounds often act as ligands for the cannabinoid receptors CB1 and CB2. nih.gov The CB1 receptor is primarily located in the brain and is associated with the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the immune system. cnr.itnih.gov
Specifically, Ethyl 1H-indazole-3-carboxylate has been identified as a synthetic cannabinoid. biosynth.com Indazole-3-carboxamide derivatives, which are structurally related, have been investigated for their in vitro potency at CB1 and CB2 receptors. nih.gov Research on these synthetic cannabinoids aims to understand their structure-activity relationships. For example, within a series of indole-3-carboxamide derivatives, the compound 5F-MDMB-PICA was found to be a highly potent agonist at both CB1 and CB2 receptors, with EC₅₀ values of 3.26 nM and 0.87 nM, respectively. nih.gov This highlights the capacity of the broader indazole and indole (B1671886) class to produce high-affinity cannabinoid receptor ligands.
| Compound | Receptor Target | EC₅₀ (nM) |
|---|---|---|
| 5F-MDMB-PICA | CB1 | 3.26 |
| CB2 | 0.87 |
Nicotinic Acetylcholine (B1216132) Receptor Agonism
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide array of physiological processes, and their modulation is a therapeutic strategy for various neurological disorders. nih.gov Agonists for these receptors have been identified from both natural and synthetic sources. nih.gov However, based on a review of available scientific literature, there is no specific research linking this compound or the indazole scaffold in general to agonist activity at nicotinic acetylcholine receptors.
In Vitro Cellular Activity and Mechanistic Research
Antiproliferative and Antitumor Activities in Cell Lines
The indazole scaffold is a key component in many compounds designed and evaluated for their anticancer properties. nih.govjapsonline.com Various derivatives have demonstrated significant antiproliferative activity against a range of human tumor cell lines in vitro.
Studies on 1H-indazole-3-amine derivatives showed their potential as antitumor agents. One such derivative, compound 6o , exhibited a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing lower toxicity to normal cells. nih.gov Another study on 3-amino-1H-indazole-1-carboxamides identified compounds 10d and 10e as potent inhibitors of cell growth across numerous cancer cell lines, with activity observed at concentrations below 1 µM. nih.gov Furthermore, novel indazole analogues of curcumin (B1669340) have been synthesized and tested against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cell lines, with compound 3b showing the highest activity against WiDr cells (IC₅₀ = 27.20 μM). japsonline.com These findings underscore the versatility of the indazole core in designing novel antitumor agents.
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|---|
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 |
| Compound 10d/10e | SR | Leukemia | <1.0 (0.0153 for SR) |
| Compound 3b | WiDr | Colorectal Carcinoma | 27.20 |
| Compound 3d | HeLa | Cervical Cancer | 46.36 |
Antimicrobial and Antifungal Efficacy Against Pathogenic Strains
Nitrogen-containing heterocyclic compounds, including pyrazole (B372694) and indazole derivatives, are known for their potential antimicrobial properties. nih.gov Research has explored their efficacy against various pathogenic bacteria and fungi. For example, pyrazole-derived molecules have been synthesized and tested for activity against Acinetobacter baumannii, a challenging multidrug-resistant pathogen. nih.gov
Similarly, studies on 1H-1,2,3-triazole and carboxylate analogues of metronidazole (B1676534) have demonstrated potent inhibition of both fungal and bacterial growth in vitro. beilstein-journals.org While direct studies on the antimicrobial and antifungal efficacy of this compound are not extensively documented, the broader class of related heterocyclic compounds shows significant promise. For instance, a series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most active derivative, compound 17 , inhibited all tested Gram-positive strains, highlighting the potential of such heterocyclic systems in developing new antimicrobial agents. nih.gov
Anti-inflammatory Response Pathway Investigations
The indazole nucleus is a core structure in several commercially available anti-inflammatory drugs, such as Bendazac and Benzydamine, highlighting the therapeutic relevance of this heterocyclic system. nih.gov Indazole-containing compounds are known to possess a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govresearchgate.net Research into the biological activities of indazole derivatives has identified them as a prominent class of nitrogen-containing heterocycles with significant therapeutic potential. researchgate.netontosight.ai
While the broader class of indazole derivatives has been a subject of anti-inflammatory research, specific studies detailing the direct interactions of this compound with anti-inflammatory response pathways are not extensively documented in the available literature. However, the known anti-inflammatory profile of the indazole scaffold suggests that functionalized derivatives like this compound are viable candidates for investigation in this area. The structural motifs present in this compound, namely the indazole core with formyl and carboxylate functional groups, provide reactive sites for further chemical modification to develop novel and more potent anti-inflammatory agents. bldpharm.com
Apoptosis Induction and Cell Cycle Modulation in Research Models
The indazole scaffold is a key component in numerous small molecule anti-cancer drugs, many of which function as kinase inhibitors. nbinno.com This has spurred research into novel indazole derivatives for their potential to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.
While direct studies on this compound are limited, research on other substituted indazole derivatives provides a clear model for the pro-apoptotic potential of this compound class. For instance, a series of novel indazole derivatives were synthesized and evaluated for their anti-cancer properties. One potent compound from this series, referred to as compound 2f , demonstrated significant growth inhibitory activity against several cancer cell lines. nbinno.com Further investigation revealed that this compound dose-dependently promoted apoptosis in 4T1 breast cancer cells. nbinno.compnrjournal.com The mechanism was linked to the intrinsic mitochondrial apoptosis pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and modulation of key apoptosis-regulating proteins. nbinno.commdpi.com
Table 1: Effects of a Representative Indazole Derivative (Compound 2f) on Apoptotic Markers in 4T1 Cancer Cells
| Biomarker | Observed Effect | Implication in Apoptosis |
|---|---|---|
| Bax | Upregulation | Promotes apoptosis |
| Bcl-2 | Downregulation | Promotes apoptosis |
| Cleaved Caspase-3 | Upregulation | Executioner caspase, key mediator of apoptosis |
| Mitochondrial Membrane Potential | Decreased | Indicates mitochondrial dysfunction, a hallmark of apoptosis |
| Reactive Oxygen Species (ROS) | Increased | Can induce oxidative stress and trigger apoptosis |
These findings indicate that synthetic indazoles can be engineered to trigger apoptosis through the ROS-mitochondrial pathway. mdpi.com The functional groups on this compound make it a valuable precursor for creating new derivatives that could be investigated for similar or enhanced pro-apoptotic and cell cycle modulating activities in various research models.
Role as a Versatile Intermediate in the Synthesis of Complex Molecules
The chemical structure of this compound, featuring a bicyclic aromatic system with strategically placed functional groups, makes it a highly valuable and versatile building block in organic synthesis.
Building Block for Natural Product Analogues
The indazole ring is a rare structural motif in nature, having been isolated from only a few natural products such as Nigellicine, Nigeglanine, and Nigellidine. pnrjournal.com The scarcity of these compounds in natural sources necessitates their creation through chemical synthesis. Synthetic intermediates like this compound are crucial for this purpose. They provide a foundational scaffold that can be elaborated upon to construct analogues of these rare natural products. caribjscitech.com The synthesis of such analogues is vital for studying their biological activities and developing potential therapeutic leads. rsc.org Furthermore, the unique substitution pattern of this compound allows chemists to use it in diverted total synthesis strategies to create novel molecular frameworks that are inspired by, but distinct from, known natural products. rsc.org
Precursor in the Development of Advanced Pharmaceutical Intermediates
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of FDA-approved drugs with diverse therapeutic actions. pnrjournal.comresearchgate.net Its presence in these clinically successful molecules underscores the importance of indazole-based intermediates in drug discovery and development. nbinno.comnih.gov this compound serves as a key intermediate for synthesizing more complex molecules targeting a range of diseases, from cancer to central nervous system disorders. nbinno.com
Table 2: Examples of FDA-Approved Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Axitinib | Anti-cancer (tyrosine kinase inhibitor) for renal cell carcinoma. pnrjournal.com |
| Pazopanib | Anti-cancer (tyrosine kinase inhibitor) for renal cell carcinoma. nih.govpnrjournal.com |
| Entrectinib | Anti-cancer (tyrosine kinase inhibitor) for ROS-1 positive non-small cell lung cancer. bldpharm.compnrjournal.com |
| Niraparib | Anti-cancer (PARP inhibitor) for ovarian, fallopian tube, and peritoneal cancer. nih.gov |
| Granisetron | Antiemetic (5-HT3 antagonist) for chemotherapy-induced nausea. bldpharm.compnrjournal.com |
| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID). nih.govnih.gov |
| Bendazac | Non-steroidal anti-inflammatory drug (NSAID). nih.gov |
The ability to modify the indazole core at multiple positions allows for the fine-tuning of a compound's pharmacological properties, making intermediates like this compound essential for building libraries of potential drug candidates. nbinno.com
Applications in Agricultural Chemical Research
The indazole heterocyclic system is not only relevant in pharmaceuticals but also serves as a structural motif in the development of modern agrochemicals. researchgate.net Research has demonstrated that compounds containing the indazole ring exhibit potent herbicidal, fungicidal, and insecticidal activities. googleapis.com
Specifically, studies on novel 6-indazolyl-2-picolinic acids have shown that the substitution pattern on the indazole ring is crucial for herbicidal efficacy. It was found that substituents at the 4-position of the indazole ring, the same position functionalized in this compound, are directly related to the root inhibitory activity against weeds. mdpi.com Other research has explored 4,5,6,7-tetrahydro-2H-indazole derivatives as effective herbicides for use in paddy fields. researchgate.netnih.gov The fungicidal and insecticidal properties of other indazole derivatives have also been patented, indicating the broad utility of this scaffold in crop protection. googleapis.com The reactive formyl and ester groups of this compound make it an ideal starting material for the synthesis of new, potentially more effective and selective agrochemicals.
Contributions to Material Science Research
The application of indazole derivatives is an emerging area in material science, particularly in the field of organic electronics. The unique electronic properties of nitrogen-containing heterocyclic compounds make them attractive candidates for use in devices such as organic light-emitting diodes (OLEDs). Research into indazole-based polymers has explored their potential for creating more efficient and flexible display screens. ontosight.ai
While much of the current research focuses on related heterocycles like carbazoles and imidazoles, the fundamental photophysical properties are rooted in the aromatic, electron-rich nature of the heterocyclic core. google.commdpi.com The functionalization of the indazole moiety is known to provide vast optoelectronic properties, making tailored intermediates valuable for this research. researchgate.net this compound, with its defined structure and sites for polymerization or modification, represents a building block that could be used to synthesize novel polymers or small molecules for applications in advanced materials, such as semiconductors, coatings, or components of OLEDs. ontosight.ai
Q & A
Q. What are the standard synthetic routes for Ethyl 3-formyl-1H-indazole-4-carboxylate, and what reaction conditions critically influence yield?
Methodological Answer: The synthesis typically involves formylation of an indazole precursor. A common approach (adapted from structurally analogous compounds) employs acetic acid as a solvent under reflux conditions, with formylating agents like formic acid or DMF derivatives. Key factors include:
- Temperature control : Reflux (~100–120°C) ensures activation of the formyl group without decomposition .
- Catalyst selection : Acidic or Lewis catalysts (e.g., POCl₃) enhance electrophilic substitution at the indazole C3 position.
- Purification : Column chromatography or recrystallization is critical to isolate the product from intermediates like ethyl 3-chloro-1H-indazole-4-carboxylate .
Q. Which spectroscopic and crystallographic techniques are prioritized for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns formyl (δ ~9–10 ppm) and ester (δ ~4.3 ppm for ethyl CH₂) groups. Coupling patterns resolve indazole ring protons .
- FT-IR : Confirms carbonyl stretches (ester C=O: ~1720 cm⁻¹; formyl C=O: ~1680 cm⁻¹) .
- Crystallography :
Advanced Research Questions
Q. How can contradictions between computational reactivity predictions and experimental results for this compound be resolved?
Methodological Answer: Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Strategies include:
- DFT refinements : Use hybrid functionals (e.g., B3LYP) with solvent models (COSMO) to replicate experimental environments. Calculate Fukui indices to map electrophilic sites (e.g., formyl group) .
- Cross-validation : Compare computed IR/NMR spectra with experimental data. For example, deviations in formyl C=O stretching frequencies may indicate improper solvent modeling .
Q. What experimental designs optimize the compound’s stability in biological or catalytic studies?
Methodological Answer:
- Accelerated stability testing : Expose the compound to varied pH (2–12), temperatures (4–60°C), and light conditions. Monitor degradation via HPLC to identify labile sites (e.g., formyl hydrolysis) .
- Co-crystallization : Co-formulate with cyclodextrins or polymers to shield the formyl group from nucleophilic attack in aqueous media .
Q. How does hydrogen-bonding topology in the crystal lattice influence physicochemical properties?
Methodological Answer:
- Graph-set analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings). The formyl group often acts as a hydrogen-bond acceptor, directing layer-by-layer packing .
- Impact on solubility : Strong intermolecular H-bonding (e.g., formyl⋯N-H indazole) reduces solubility in apolar solvents but enhances thermal stability .
Q. What strategies identify biological targets for this compound in pharmacological studies?
Methodological Answer:
- Molecular docking : Screen against kinase or protease libraries, prioritizing pockets with nucleophilic residues (e.g., cysteine) that may react with the formyl group .
- SAR studies : Synthesize analogs (e.g., replacing formyl with methyl or nitro groups) to isolate bioactivity contributions. Compare IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
